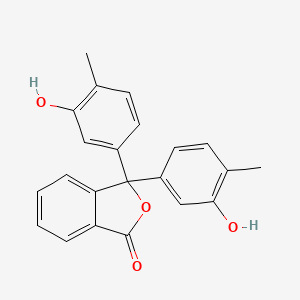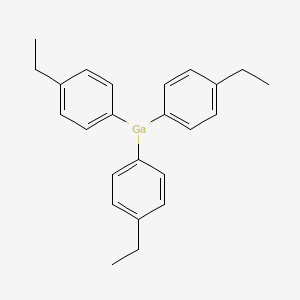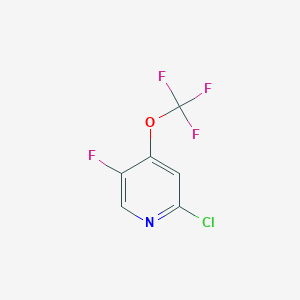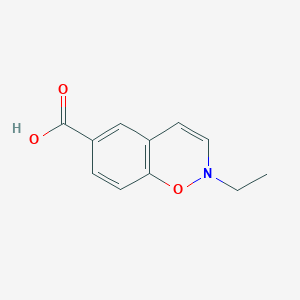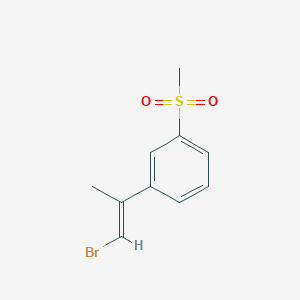
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- is a complex organic compound with a unique structure that includes a benzene ring substituted with a bromoethenyl group and a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- typically involves multiple steps. One common method includes the bromination of a suitable precursor followed by the introduction of the methylsulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the yield. The process may include steps such as distillation and crystallization to purify the final product.
化学反应分析
Types of Reactions
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the bromo group to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may have applications in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- Benzene,1-(2-bromo-1-methylethenyl)-2-methoxy-
- Benzene,1-(2-bromo-1-methylethenyl)-4-methylsulfonyl-
Uniqueness
Benzene,1-(2-bromo-1-methylethenyl)-3-(methylsulfonyl)- is unique due to the specific positioning of the bromoethenyl and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
属性
分子式 |
C10H11BrO2S |
|---|---|
分子量 |
275.16 g/mol |
IUPAC 名称 |
1-[(E)-1-bromoprop-1-en-2-yl]-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-7H,1-2H3/b8-7+ |
InChI 键 |
LORRAZYVLVZTJM-BQYQJAHWSA-N |
手性 SMILES |
C/C(=C\Br)/C1=CC(=CC=C1)S(=O)(=O)C |
规范 SMILES |
CC(=CBr)C1=CC(=CC=C1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)

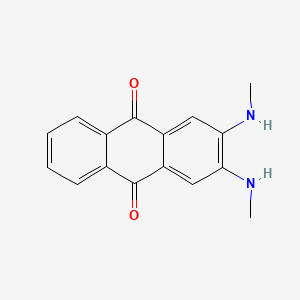
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

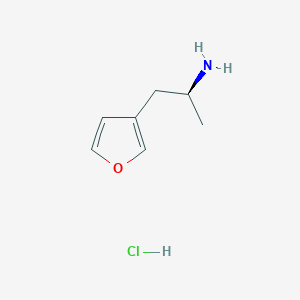


![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
